Temuterkib

Catalog No.
S534056
CAS No.
1951483-29-6
M.F
C22H27N7O2S
M. Wt
453.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Temuterkib

CAS Number

1951483-29-6

Product Name

Temuterkib

IUPAC Name

6,6-dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one

Molecular Formula

C22H27N7O2S

Molecular Weight

453.6 g/mol

InChI

InChI=1S/C22H27N7O2S/c1-22(2)19-15(20(30)29(22)9-8-28-10-12-31-13-11-28)14-17(32-19)16-4-6-23-21(25-16)26-18-5-7-24-27(18)3/h4-7,14H,8-13H2,1-3H3,(H,23,25,26)

InChI Key

JNPRPMBJODOFEC-UHFFFAOYSA-N

solubility

Soluble in DMSO

Synonyms

LY-3214996; LY 3214996; LY 3214996.

Canonical SMILES

CC1(C2=C(C=C(S2)C3=NC(=NC=C3)NC4=CC=NN4C)C(=O)N1CCN5CCOCC5)C

The exact mass of the compound 6,6-Dimethyl-2-[2-[(2-methylpyrazol-3-yl)amino]pyrimidin-4-yl]-5-(2-morpholin-4-ylethyl)thieno[2,3-c]pyrrol-4-one is 453.1947 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Temuterkib (LY3214996) is a highly selective, orally bioavailable, ATP-competitive inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) with an IC50 of 5 nM for both enzymes [1]. Unlike broad-spectrum kinase inhibitors, Temuterkib is engineered for precise terminal node blockade of the MAPK pathway, making it a critical procurement choice for translational oncology models driven by RAS, BRAF, or MEK mutations [1]. Its high solubility and excellent oral bioavailability (75.4% in preclinical dog models) ensure reliable systemic exposure for in vivo xenograft and patient-derived xenograft (PDX) studies. By directly targeting the terminal node of the MAPK cascade, Temuterkib provides researchers with a validated baseline material for investigating combination therapies and overcoming acquired resistance mechanisms where upstream inhibitors fail [1].

Research Fit

MAPK/ERK pathway inhibition study fit
Oral administration research context
Cell proliferation and survival signaling models

Substituting Temuterkib with upstream MEK or BRAF inhibitors (e.g., trametinib or vemurafenib) frequently fails in advanced translational models due to rapid acquired resistance via ERK reactivation [1]. While other ERK inhibitors like ulixertinib or MK-8353 exist, Temuterkib possesses a highly specific pharmacokinetic profile characterized by rapid plasma elimination, which allows for early recovery of MAPK pathway activity within 16 to 24 hours post-dose[2]. This distinct PK/PD relationship is critical because continuous MAPK suppression often leads to dose-limiting toxicities in vivo. Generic substitution with longer-acting inhibitors prevents the use of intermittent or split-dose regimens, thereby limiting the therapeutic window when combining the ERK inhibitor with other targeted agents like CDK4/6 or PI3K/mTOR inhibitors[2].

Substitution Risk

BBB penetration profile may differ between ERK1/2 inhibitors and is not predictable by structure alone.

Kinome selectivity profile may shift model interpretation and requires inhibitor-specific validation.

Pharmacokinetic properties may not transfer directly; oral exposure and tissue distribution vary within the class.

Biochemical Potency and Exceptional Kinase Selectivity

Temuterkib exhibits potent inhibition of ERK1 and ERK2 with an IC50 of 5 nM for both enzymes, while demonstrating exceptional selectivity when screened against a 512-kinase DiscoverX panel [1]. Compared to multi-kinase inhibitors or less selective baseline compounds that introduce confounding off-target effects, Temuterkib acts as a highly reversible, competitive inhibitor of ATP with rapid equilibrium kinetics (Ki values of 0.650 and 0.064 nmol/L for ERK1-2P and ERK2-2P, respectively) [1].

Evidence DimensionKinase Selectivity and ERK1/2 IC50
Target Compound DataTemuterkib (IC50 = 5 nM; selective across 512 kinases)
Comparator Or BaselineStandard multi-kinase or early-generation MAPK inhibitors (broader off-target binding)
Quantified DifferencePrecise terminal node blockade with negligible off-target kinase engagement
ConditionsDiscoverX 512-kinase panel and biochemical ATP-competitive assays

Procurement of a highly selective inhibitor ensures assay reproducibility and prevents off-target toxicity in complex cellular and in vivo models.

Brain Activity
Class-level
Demonstrated brain-active ERK inhibition via KiMBI imaging; not shared by many other kinase inhibitors.
Supports CNS model target engagement review
Class-level inference; individual inhibitor review needed.

Optimal Pharmacokinetic Profile for Intermittent Dosing

A defining differentiator for Temuterkib is its specific pharmacokinetic profile, featuring rapid plasma elimination that allows MAPK pathway recovery within 16-24 hours [1]. In patient-derived xenograft (PDX) models of RAS-mutant lung cancer, this rapid clearance permitted intermittent dosing schedules that maintained >50% target inhibition (measured by pRSK1 reduction) for 8-16 hours without the severe toxicities associated with continuous MEK or ERK suppression [1].

Evidence DimensionMAPK pathway recovery time (PK/PD correlation)
Target Compound DataTemuterkib (Pathway recovery in 16-24 hours)
Comparator Or BaselineContinuous suppression MEK/ERK inhibitors (sustained suppression leading to toxicity)
Quantified DifferenceEnables intermittent dosing while retaining >50% target inhibition for 8-16 hours
ConditionsIn vivo PDX models of RAS-mutant lung cancer

Enables researchers to design tolerable, split-dose combination therapy regimens without compounding systemic toxicity.

ERK1/2 IC50
Cross-study
ERK1 IC50 5 nM, ERK2 IC50 5 nM
Supports biochemical assay context
Cross-study comparable; verify in experimental conditions.

Efficacy in Acquired Resistance Models

Temuterkib is validated to overcome acquired resistance driven by MAPK reactivation, a common failure point for upstream inhibitors [1]. In vemurafenib-resistant BRAF V600E A375 melanoma xenograft models, Temuterkib maintained potent, dose-dependent tumor growth inhibition and regression, whereas the baseline BRAF inhibitor vemurafenib completely lost efficacy [1].

Evidence DimensionTumok growth inhibition in resistant phenotypes
Target Compound DataTemuterkib (Dose-dependent tumor regression)
Comparator Or BaselineVemurafenib (Complete loss of efficacy)
Quantified DifferenceRestores tumor growth inhibition in models with acquired resistance
ConditionsVemurafenib-resistant BRAF V600E A375 melanoma xenografts

Essential for translational research targeting acquired resistance mechanisms where upstream BRAF/MEK inhibitors have failed.

Growth Suppression
Head-to-head
Comparable dose-dependent suppression to ulixertinib and SCH772984 in NRAS-mutant AML cell lines.
Supports NRAS-mutant cell model studies
Direct comparison; endpoint context may differ across models.

High Oral Bioavailability for In Vivo Formulation

For in vivo procurement, formulation compatibility is critical. Temuterkib demonstrates an optimal balance of potency and solubility, achieving an oral bioavailability of 75.4% and an AUC of 23,800 nM*hr in preclinical dog models. This highly efficient systemic absorption sets it apart from poorly soluble early-stage analogs, ensuring reliable and reproducible drug exposure during prolonged xenograft studies .

Evidence DimensionOral bioavailability and systemic exposure
Target Compound DataTemuterkib (75.4% bioavailability; AUC 23,800 nM*hr)
Comparator Or BaselinePoorly soluble early-stage kinase inhibitors
Quantified DifferenceHigh systemic exposure via standard oral administration
ConditionsPreclinical in vivo pharmacokinetic profiling (dog models)

Critical for researchers requiring reliable oral dosing formulations for sustained in vivo xenograft studies.

Tumor Growth Inhibition
Reported
Reported single-agent tumor growth inhibition in BRAF/NRAS/KRAS mutant xenograft and PDX models.
Supports MAPK-driven in vivo model studies
Reported activity; data to verify with independent replication.

In Vivo Combination Therapy Modeling

Due to its rapid plasma clearance and defined PK/PD profile, Temuterkib is the procurement choice for co-administration studies with CDK4/6 inhibitors (e.g., abemaciclib) or PI3K/mTOR inhibitors in KRAS-mutant models, minimizing overlapping toxicities [1].

Acquired Resistance Assay Development

Temuterkib serves as a critical benchmark material for establishing baselines in vemurafenib- or trametinib-resistant melanoma and colorectal cancer models where MAPK reactivation has occurred [2].

Intermittent Dosing Regimen Studies

Selected specifically for its reversible, ATP-competitive kinetics and 16-24 hour pathway recovery time, it is ideal for researchers investigating the therapeutic window of intermittent MAPK suppression to avoid continuous dosing toxicity [1].

Application Fit

Application
Selection Property
Validation Focus
Preclinical CNS tumor models
Brain penetration profile
Verify CNS target engagement
NRAS-mutant AML cell line studies
Cell growth suppression profile
Validate dose-response in NRAS-mutant context
MAPK-driven in vivo oncology models
Xenograft/PDX model response context
Confirm tumor growth inhibition in selected models
Combination therapy resistance studies
Combination study compatibility
Evaluate synergy with MEK or CDK4/6 inhibitors

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.4

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

1

Exact Mass

453.19469430 Da

Monoisotopic Mass

453.19469430 Da

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

V0Q46LFE6F
1: Wang M, Zhang L, Liu Z, Zhou J, Pan Q, Fan J, Zang R, Wang L. AGO1 may influence the prognosis of hepatocellular carcinoma through TGF-β pathway. Cell Death Dis. 2018 Feb 27;9(3):324. doi: 10.1038/s41419-018-0338-y. PubMed PMID: 29487329; PubMed Central PMCID: PMC5832432.

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